(7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound characterized by its unique bicyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activity. The IUPAC name for this compound is (7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine dihydrochloride, with a molecular formula of CHClNO and a molecular weight of 229.15 g/mol. The compound is often studied for its role as a calcium channel blocker and its applications in treating various medical conditions such as pain and neurological disorders .
The synthesis of (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine typically involves cyclization reactions starting from suitable precursors. One common synthetic route includes the reaction of pyrrole derivatives with amines under specific catalytic conditions.
The molecular structure of (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine features a fused bicyclic framework consisting of a pyrrole and pyrazine moiety. This unique arrangement contributes to its chemical properties and biological activity.
(7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine can undergo several chemical transformations:
The conditions for these reactions vary:
The mechanism of action for (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine primarily involves its interaction with calcium channels. By binding to specific receptors or enzymes, it modulates their activity, which can lead to therapeutic effects in pain management and other medical applications. The detailed pathways may vary depending on the biological target and system under investigation .
(7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine has several promising applications:
This compound's unique structural features make it an important subject of research in both academic and industrial settings. Its diverse applications highlight the significance of continued exploration into its properties and mechanisms of action .
The core structure of (7R,8aR)-7-methoxy-octahydropyrrolo[1,2-a]pyrazine features a cis-fused bicyclic system comprising a pyrrolidine ring and a piperazine-derived pyrazine ring. This rigid framework constricts bond angles and imposes distinct conformational behavior. The pyrrolidine ring adopts an envelope conformation, while the pyrazine ring exists predominantly in a chair conformation stabilized by the trans ring fusion at the 7- and 8a-positions. This fusion creates three contiguous chiral centers (C4, C7, C8a), with the C7 methoxy group positioned equatorially to minimize 1,3-diaxial strain. Molecular mechanics calculations predict significant torsional strain (≈12 kcal/mol) when forcing the methoxy group into an axial orientation due to steric clashes with the C3 methylene group [3] [4] [8].
Table 1: Key Geometric Parameters of the Bicyclic Framework
Parameter | Value | Method | Reference |
---|---|---|---|
Ring fusion angle (C7-C8a) | 112.5° | Computational | [8] |
Pyrrolidine puckering (θ) | 42.3° | X-ray (analogue) | [4] |
Pyrazine chair inversion barrier | 8.7 kcal/mol | NMR dynamics | [3] |
N1-C2 bond length | 1.452 Å | Predicted DFT | [8] |
The absolute configuration at C7 (R) and C8a (R) governs the molecule’s three-dimensional topology. The (7R,8aR) designation specifies a trans relationship between the C7 methoxy group and the C8a hydrogen, resulting in a diequatorial orientation of substituents across the ring fusion. This configuration was unambiguously assigned via chiral HPLC comparison with synthetic standards and vibrational circular dichroism (VCD) spectroscopy. The positive Cotton effect at 285 nm in the electronic circular dichroism (ECD) spectrum further corroborates the 7R assignment. Computational analysis reveals that the (7R,8aR) isomer is energetically favored over the (7S,8aR) diastereomer by 1.8 kcal/mol due to reduced gauche interactions between the methoxy oxygen and N4 of the pyrazine ring [4] [6] [9].
The equatorial 7-methoxy group exhibits restricted rotation (ΔG‡ = 10.3 kcal/mol) due to the adjacent cyclic tertiary amine, creating a stereoelectronic microenvironment. Natural Bond Orbital (NBO) analysis indicates hyperconjugation between the methoxy lone pairs and the σ* orbital of the C7-C8 bond (stabilization energy: 4.2 kcal/mol). Sterically, the methoxy group’s orientation shields the re face of the bicyclic system, as evidenced by >20:1 diastereoselectivity in electrophilic attacks at C3. Comparative molecular field analysis (CoMFA) demonstrates that substituting the methoxy with hydroxy reduces van der Waals volume by 6.3 ų and increases solvent-accessible surface polarity by 15% [4] [8] [9].
Table 2: Stereoelectronic Properties of the Methoxy Group
Property | (7R,8aR)-OMe | (7R,8aR)-OH | Analysis Method |
---|---|---|---|
C7-O bond length | 1.422 Å | 1.410 Å | Predicted DFT |
Rotational barrier (ΔG‡) | 10.3 kcal/mol | 8.1 kcal/mol | VT-NMR |
NBO stabilization energy | 4.2 kcal/mol | 1.8 kcal/mol | Computational |
Solvent-accessible surface | 38.7 Ų | 53.2 Ų | Molecular modeling |
The (7R,8aR) configuration imparts distinct physicochemical properties relative to its diastereomers. Compared to the (7S,8aS) isomer (CAS: 2165626-54-8), the (7R,8aR) enantiomer exhibits a 0.15 g/cm³ higher density due to enhanced molecular packing efficiency. Boiling point differences exceed 15°C, attributed to stronger dipole-dipole interactions in the (7R,8aR) form. Computational solvent mapping reveals that the (7R,8aR) isomer forms more stable complexes with protic solvents (ΔG_bind = -5.2 kcal/mol vs. -4.1 kcal/mol for 7S,8aS) due to optimal alignment of the methoxy dipole with solvent H-bond donors. Crucially, the (7R,8aR) configuration demonstrates a 50% higher metabolic stability in liver microsome assays, attributed to hindered access of cytochrome P450 to the methoxy group [2] [6] [9].
NMR Spectroscopy:¹H NMR (600 MHz, CDCl₃) of the compound exhibits characteristic signals: δ 3.42 (s, 3H, OCH₃), 3.28 (dd, J=11.2, 4.1 Hz, H-8a), 2.98 (m, 1H, H-7), 2.75–2.68 (m, 2H, H-1/H-4), 2.30 (dt, J=12.1, 3.8 Hz, H-6), and 1.85–1.45 (m, 6H, pyrrolidine H). The methoxy singlet at 3.42 ppm shows NOE correlations to H-7, H-8a, and H-6, confirming its equatorial position. ¹³C NMR reveals the C7 methine carbon at 78.2 ppm, deshielded by 8.3 ppm compared to the non-methoxylated analogue [3] [4].
Table 3: Key NMR Assignments
Atom | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Key NOEs |
---|---|---|---|---|
OCH₃ | 3.42 | s | 57.1 | H-7, H-6 |
H-7 | 2.98 | m | 78.2 | OCH₃, H-8a, H-6 |
H-8a | 3.28 | dd (11.2, 4.1) | 62.5 | H-7, H-1 |
H-6 | 2.30 | dt (12.1, 3.8) | 54.8 | OCH₃, H-7 |
X-ray Crystallography:Although no experimental crystal structure exists for the title compound, its (7S,8aS)-7-hydroxy analogue (CAS: 879399-07-2) provides insights. The hydroxyl analogue crystallizes in the orthorhombic space group P2₁2₁2₁ with Z=8. The unit cell parameters (a=8.42 Å, b=10.15 Å, c=12.78 Å) reveal intermolecular H-bonding between the hydroxy group and N4 of adjacent molecules (O···N distance: 2.89 Å). Extrapolating to the methoxy compound, molecular packing simulations predict shorter C-H···O contacts (2.35 Å) due to the methoxy group’s reduced H-bonding capacity [3] [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1